2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid
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Overview
Description
2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.
Formation of the Amide Bond: The amide bond is formed by reacting the isoquinoline derivative with an appropriate acyl chloride or anhydride.
Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Formation of the (E)-But-2-enedioic Acid Moiety: This can be achieved through a Wittig reaction or other olefination methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores, such as berberine and papaverine.
Amide Derivatives: Compounds like acetanilide and paracetamol, which also feature amide bonds.
Dimethylated Compounds: Molecules such as dimethyl sulfoxide and dimethylformamide.
Uniqueness
What sets 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
CAS No. |
54183-98-1 |
---|---|
Molecular Formula |
C23H25N3O6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3O2.C4H4O4/c1-19(2)15-6-4-3-5-14(15)17(22-18(19)24)12-7-9-13(10-8-12)21-16(23)11-20;5-3(6)1-2-4(7)8/h3-10,17H,11,20H2,1-2H3,(H,21,23)(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QDPYGYUAQMFDLT-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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